molecular formula C9H8N6O B1384151 5-amino-1-(4-hydroxy-6-methylpyrimidin-2-yl)-1H-pyrazole-4-carbonitrile CAS No. 90324-30-4

5-amino-1-(4-hydroxy-6-methylpyrimidin-2-yl)-1H-pyrazole-4-carbonitrile

Cat. No.: B1384151
CAS No.: 90324-30-4
M. Wt: 216.2 g/mol
InChI Key: MZVUEGXODZWHEF-UHFFFAOYSA-N
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Description

5-amino-1-(4-hydroxy-6-methylpyrimidin-2-yl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features both pyrimidine and pyrazole moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(4-hydroxy-6-methylpyrimidin-2-yl)-1H-pyrazole-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of 4-hydroxy-6-methylpyrimidine-2-carbaldehyde with hydrazine derivatives can lead to the formation of the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and solvent selection to ensure efficient synthesis on a larger scale .

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(4-hydroxy-6-methylpyrimidin-2-yl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary amines .

Scientific Research Applications

5-amino-1-(4-hydroxy-6-methylpyrimidin-2-yl)-1H-pyrazole-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 5-amino-1-(4-hydroxy-6-methylpyrimidin-2-yl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-1-(4-hydroxy-6-methylpyrimidin-2-yl)-1H-pyrazole-4-carbonitrile is unique due to the combination of pyrimidine and pyrazole rings, which imparts distinct chemical and biological properties. This dual-ring structure can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

5-amino-1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N6O/c1-5-2-7(16)14-9(13-5)15-8(11)6(3-10)4-12-15/h2,4H,11H2,1H3,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZVUEGXODZWHEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2C(=C(C=N2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701321436
Record name 5-amino-1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701321436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24836119
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

90324-30-4
Record name 5-amino-1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701321436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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